molecular formula C10H18O2 B14760908 9-Hydroxy-6-methylnon-5-EN-2-one CAS No. 925-24-6

9-Hydroxy-6-methylnon-5-EN-2-one

Katalognummer: B14760908
CAS-Nummer: 925-24-6
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: IFMOISOLRHIDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-6-methylnon-5-EN-2-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a double bond within its nonane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnon-5-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonane derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 9th position can be achieved through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Methylation: The methyl group at the 6th position can be introduced via methylation reactions using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

    Formation of Double Bond: The double bond at the 5th position can be introduced through dehydrohalogenation reactions using reagents like potassium tert-butoxide (t-BuOK).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

9-Hydroxy-6-methylnon-5-EN-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 9-Hydroxy-6-methylnon-5-EN-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Vergleich Mit ähnlichen Verbindungen

    6-Methyl-5-hepten-2-one: Shares a similar structure but lacks the hydroxyl group.

    Non-5-en-2-one: Similar backbone but without the methyl and hydroxyl groups.

Uniqueness:

  • The presence of both a hydroxyl group and a methyl group in 9-Hydroxy-6-methylnon-5-EN-2-one imparts unique chemical properties, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

925-24-6

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

9-hydroxy-6-methylnon-5-en-2-one

InChI

InChI=1S/C10H18O2/c1-9(6-4-8-11)5-3-7-10(2)12/h5,11H,3-4,6-8H2,1-2H3

InChI-Schlüssel

IFMOISOLRHIDTB-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=O)C)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.